molecular formula C19H16F2N4O3 B11299793 N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

Cat. No.: B11299793
M. Wt: 386.4 g/mol
InChI Key: ULGDEUPOEQGDEM-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide: is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a methoxyphenyl group, and a triazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-triazinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached via a coupling reaction, typically using a difluorophenyl boronic acid or a difluorophenyl halide in the presence of a palladium catalyst.

    Final Amidation: The final step involves the formation of the amide bond, usually through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the triazinone ring to other nitrogen-containing heterocycles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, nitriles, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: It can bind to the active site of enzymes, preventing their normal function.

    Modulating Receptors: The compound may interact with cell surface or intracellular receptors, altering signal transduction pathways.

    Disrupting Cellular Processes: It can interfere with critical cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide can be compared with other similar compounds, such as:

    N-(2,4-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide: This compound has a similar structure but with different substitution patterns on the aromatic rings.

    N-(2,6-difluorophenyl)-2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide: The methoxy group is replaced with a hydroxyl group, which can significantly alter its chemical and biological properties.

    N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide: This compound has a longer alkyl chain, which can affect its solubility and reactivity.

Properties

Molecular Formula

C19H16F2N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanamide

InChI

InChI=1S/C19H16F2N4O3/c1-11(18(26)24-17-14(20)4-3-5-15(17)21)25-19(27)23-16(10-22-25)12-6-8-13(28-2)9-7-12/h3-11H,1-2H3,(H,24,26)

InChI Key

ULGDEUPOEQGDEM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC=C1F)F)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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